

Part 1: Molecular Structure and Spectroscopic Characterization

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Compound of Interest

Compound Name: *N-p-Tolyl-guanidine*

CAS No.: 54015-04-2

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The foundation of any computational study is an accurate representation of the molecule's three-dimensional structure and an understanding of its fundamental vibrational modes. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-destructive means to obtain this information, which can then be validated against experimental data.[5]

Optimized Molecular Geometry

The first step in a computational analysis is to determine the most stable conformation of **N-p-Tolyl-guanidine**. This is achieved through geometry optimization, a process that calculates the molecule's lowest energy state. The resulting optimized structure provides key geometric parameters.

Table 1: Predicted Geometrical Parameters for **N-p-Tolyl-guanidine** (DFT/B3LYP) (Note: These are representative values based on typical DFT calculations for guanidine derivatives.[6] [7])

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	C-N (guanidinyI)	1.34 - 1.38 Å
C=N (guanidinyI)	~1.29 Å	
N-H	~1.01 Å	
C-C (tolyl ring)	1.39 - 1.41 Å	
C-CH ₃ (tolyl)	~1.51 Å	
Bond Angles (°)	N-C-N (guanidinyI)	118 - 122°
H-N-C	115 - 120°	
C-C-C (tolyl ring)	119 - 121°	

Vibrational Analysis (FT-IR Spectroscopy)

Once the geometry is optimized, a frequency calculation can be performed to predict the molecule's vibrational spectrum (e.g., FT-IR).^{[8][9]} This is invaluable for assigning experimental spectral bands to specific molecular motions. Key vibrational modes for **N-p-Tolyl-guanidine** include N-H stretching, C=N stretching, and vibrations of the tolyl group.

Table 2: Key Predicted Vibrational Frequencies for **N-p-Tolyl-guanidine** (Note: Theoretical frequencies are often scaled to better match experimental data.)

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Description
N-H Stretching	3400 - 3500 cm ⁻¹	Asymmetric & Symmetric stretching of amine groups.[10]
C-H Stretching (Aromatic)	3000 - 3100 cm ⁻¹	Stretching of C-H bonds in the tolyl ring.
C-H Stretching (Aliphatic)	2900 - 3000 cm ⁻¹	Stretching of C-H bonds in the methyl group.
C=N Stretching	~1630 cm ⁻¹	Characteristic stretching of the guanidiny double bond.[10][11]
N-H Bending	~1575 cm ⁻¹	In-plane bending (scissoring) of the amine groups.[10]
C=C Stretching (Aromatic)	1450 - 1600 cm ⁻¹	Skeletal vibrations within the tolyl ring.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the standard procedure for calculating the optimized geometry and vibrational frequencies of a molecule like **N-p-Tolyl-guanidine**.

- **Molecule Building:** Construct the 3D structure of **N-p-Tolyl-guanidine** using molecular modeling software (e.g., GaussView, Avogadro).
- **Input File Generation:** Prepare an input file for a quantum chemistry package (e.g., Gaussian 09W).[12][13]
 - **Causality:** The choice of method and basis set is critical. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination that offers a good balance of accuracy and computational cost for organic molecules.[12][14][15] The "++" indicates diffuse functions for non-bonding electrons, and "(d,p)" adds polarization functions for more accurate geometry.

- Job Specification:
 - Specify the calculation type as Opt Freq (Optimize and then calculate Frequencies).
 - Define the theoretical model: B3LYP/6-311++G(d,p).
 - Set the molecular charge to 0 and the spin multiplicity to 1 (singlet ground state).
- Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the minimum energy structure.
- Validation & Analysis:
 - Trustworthiness: Confirm the optimization has successfully converged to a true minimum by checking for the absence of imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable structure.
 - Analyze the output file to extract optimized bond lengths, bond angles, and dihedral angles.
 - Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data.

Part 2: Quantum Chemical Properties and Reactivity

DFT calculations provide more than just structural information; they offer deep insights into the electronic properties that govern a molecule's reactivity, stability, and potential applications in fields like non-linear optics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.^[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.^[17]

- **Small Energy Gap:** Implies high chemical reactivity, low kinetic stability, and higher polarizability. Such molecules are often good candidates for non-linear optical materials.[\[16\]](#)
[\[17\]](#)
- **Large Energy Gap:** Signifies high molecular stability and lower chemical reactivity.

Table 3: Predicted Frontier Orbital Energies for **N-p-Tolyl-guanidine** (Note: Representative values based on DFT calculations.[\[17\]](#)[\[18\]](#))

Parameter	Energy (eV)	Implication
E(HOMO)	-5.5 to -6.5 eV	Electron-donating capability.
E(LUMO)	-0.5 to +0.5 eV	Electron-accepting capability.
Energy Gap (ΔE)	-5.0 to 6.0 eV	Indicates good stability with moderate reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.

- **Red Regions (Negative Potential):** Indicate electron-rich areas, prone to electrophilic attack. In **N-p-Tolyl-guanidine**, these are expected around the nitrogen atoms of the guanidine group.
- **Blue Regions (Positive Potential):** Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.[\[17\]](#)

Non-Linear Optical (NLO) Properties

Guanidine derivatives are known for their potential as Non-Linear Optical (NLO) materials, which are crucial for applications in optoelectronics and photonics.[\[15\]](#)[\[19\]](#) This property arises from the molecule's response to a strong electromagnetic field. Key NLO parameters, such as polarizability (α) and the first-order hyperpolarizability (β), can be calculated computationally. A high β value is indicative of a strong NLO response.[\[15\]](#)

Part 3: Applications in Drug Development

The guanidine moiety is a key pharmacophore found in numerous clinically used drugs, such as the antidiabetic medication metformin.[3] Computational methods, particularly molecular docking, are essential for exploring the potential of **N-p-Tolyl-guanidine** as a therapeutic agent.

N-p-Tolyl-guanidine as a Bioactive Scaffold

Derivatives of tolylguanidine have been studied as high-affinity ligands for sigma receptors, which are implicated in various neurological processes, making them potential targets for antipsychotic agents.[20][21] Furthermore, the guanidine core is a target of interest for developing inhibitors for enzymes like acetylcholinesterase, relevant in both medicine and agriculture.[22]

Experimental Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like **N-p-Tolyl-guanidine**) when bound to a second (a receptor, typically a protein).[23][24] This helps predict binding affinity and understand the basis of interaction at the molecular level.

- Receptor Preparation:
 - Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
 - Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning charges.
- Ligand Preparation:
 - Generate the 3D structure of **N-p-Tolyl-guanidine** and optimize its geometry using the DFT protocol described in Part 1.2.
 - Define the rotatable bonds to allow for conformational flexibility during docking.
- Grid Generation:

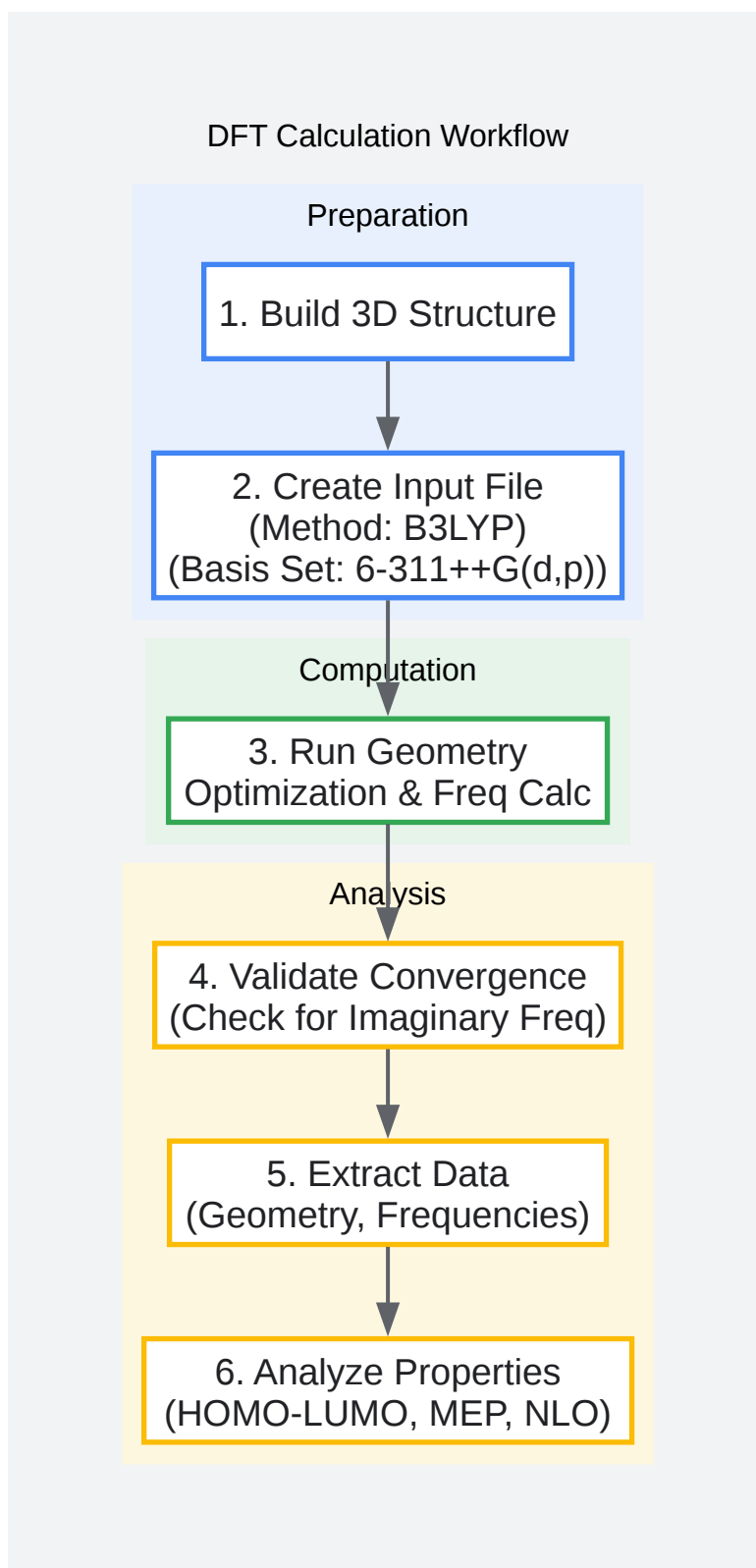
- Causality: Define a "grid box" around the active site of the receptor. This box defines the search space for the docking algorithm, focusing the computational effort on the region where binding is expected to occur.
- Docking Execution:
 - Run the docking simulation using software like AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the grid box.
 - The software uses a scoring function to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each pose.
- Analysis of Results:
 - Trustworthiness: The top-ranked poses (those with the lowest binding energy) are analyzed. A good docking result is validated by identifying plausible intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site.[\[25\]](#)[\[26\]](#)
 - Visualize the ligand-receptor complex to understand the specific interactions driving the binding.

Part 4: Visualizations and Workflows

Visual models are essential for conceptualizing complex molecular structures and computational processes.

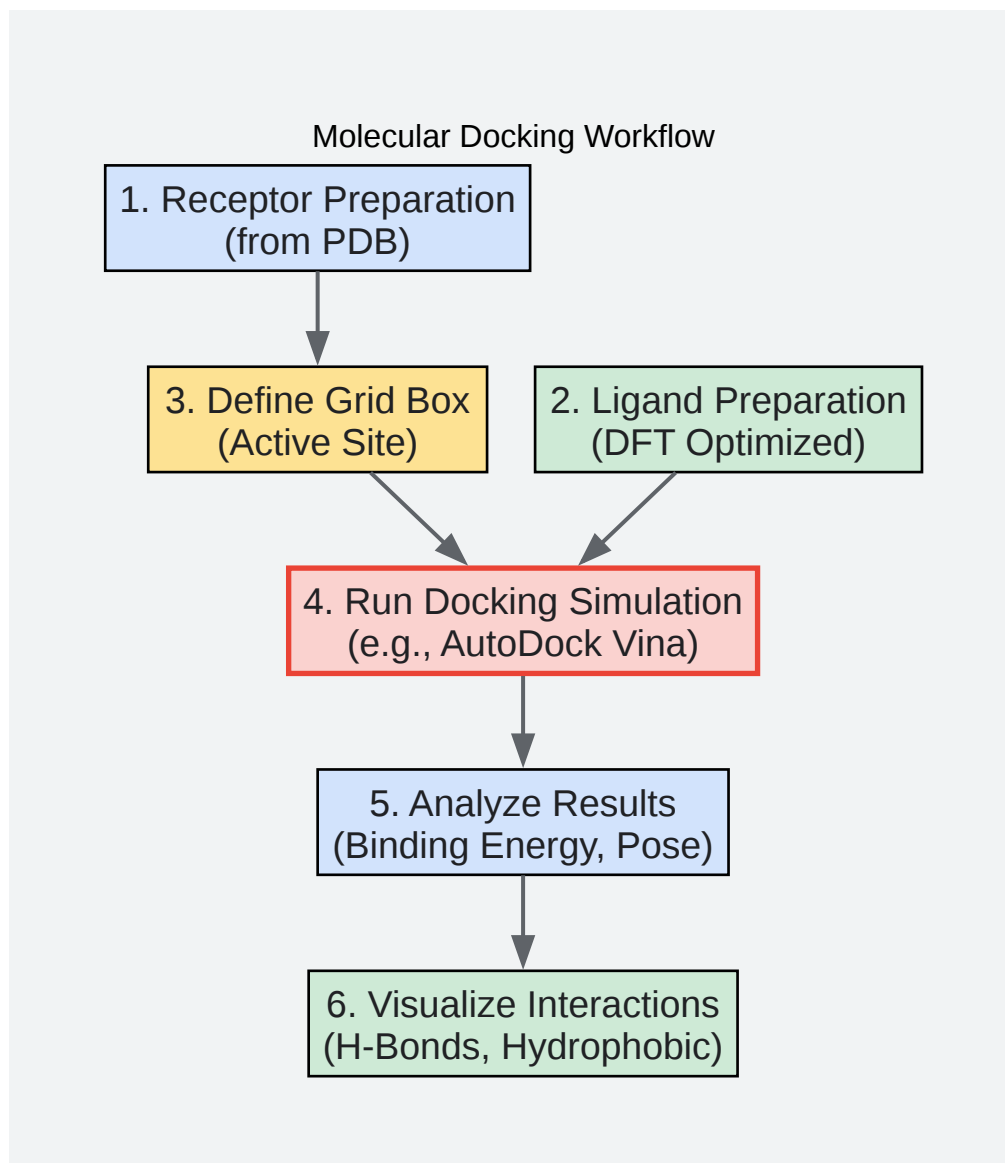
Molecular and Workflow Diagrams

Caption: Molecular structure of **N-p-Tolyl-guanidine**.



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Caption: Workflow for DFT-based molecular analysis.



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Caption: Standard workflow for a molecular docking study.

Conclusion

The theoretical and computational study of **N-p-Tolyl-guanidine** provides a powerful, multi-faceted approach to understanding its fundamental properties. Through the application of Density Functional Theory, we can accurately predict its geometry, vibrational spectra, and electronic characteristics, which are crucial for its application in materials science, particularly in the field of non-linear optics.[15][19] Furthermore, in silico techniques like molecular docking provide an efficient and insightful pathway for evaluating its potential as a drug candidate by

elucidating its interactions with biological targets.[3][23][27] The integration of these computational methodologies enables the rational design of novel guanidine derivatives, accelerating the discovery process in both drug development and materials engineering.

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